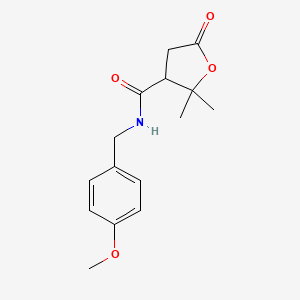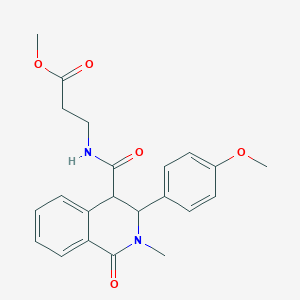![molecular formula C17H22N4O3S2 B12168244 1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B12168244.png)
1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone typically involves multi-step procedures. The starting materials often include tetrahydrothiophene, piperazine, pyrrole, and thiazole derivatives. The synthesis may involve:
Step 1: Formation of the tetrahydrothiophene sulfone through oxidation.
Step 2: Coupling of the sulfone with piperazine under controlled conditions.
Step 3: Introduction of the pyrrole and thiazole moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom.
Substitution: The piperazine and thiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
This compound is unique due to its combination of heterocyclic rings and the presence of both sulfone and piperazine moieties
Eigenschaften
Molekularformel |
C17H22N4O3S2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C17H22N4O3S2/c22-16(11-14-12-25-17(18-14)21-4-1-2-5-21)20-8-6-19(7-9-20)15-3-10-26(23,24)13-15/h1-2,4-5,12,15H,3,6-11,13H2 |
InChI-Schlüssel |
QLTIVYAHVDPGKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylphenyl)-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B12168162.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide](/img/structure/B12168169.png)

![N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12168178.png)

![Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate](/img/structure/B12168197.png)
![benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12168212.png)
![(4E)-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12168214.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)
![propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate](/img/structure/B12168221.png)
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12168224.png)
![ethyl 2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetate](/img/structure/B12168225.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(2-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12168236.png)
